molecular formula C17H23NO2 B4177023 N-(1-adamantylmethyl)-N-methyl-2-furamide

N-(1-adamantylmethyl)-N-methyl-2-furamide

Cat. No. B4177023
M. Wt: 273.37 g/mol
InChI Key: MPRBBKGQIPUAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-adamantylmethyl)-N-methyl-2-furamide” is a complex organic compound. It contains an adamantylmethyl group, which is derived from adamantane, a type of diamondoid. Diamondoids are cage-like, diamond-shaped structures that are very stable and have unique chemical properties .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through methods such as amidation under Schotten–Baumann conditions and reduction with BH3·THF .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, as has been done for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in a wide range of radical-based functionalization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various analytical techniques. For similar compounds, properties such as solubility, melting point, and boiling point have been determined .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pharmaceutical, it would interact with biological systems in a specific way .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be studied for potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

N-(1-adamantylmethyl)-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-18(16(19)15-3-2-4-20-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRBBKGQIPUAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(Adamantan-1-YL)methyl]-N-methylfuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantylmethyl)-N-methyl-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(1-adamantylmethyl)-N-methyl-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(1-adamantylmethyl)-N-methyl-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(1-adamantylmethyl)-N-methyl-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(1-adamantylmethyl)-N-methyl-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(1-adamantylmethyl)-N-methyl-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.